molecular formula C13H10N2O3 B571998 Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate CAS No. 1261268-76-1

Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate

Cat. No.: B571998
CAS No.: 1261268-76-1
M. Wt: 242.234
InChI Key: QXLMHAHBMJHNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Properties

IUPAC Name

methyl 2-(5-amino-4-cyanofuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)10-5-3-2-4-9(10)11-6-8(7-14)12(15)18-11/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMHAHBMJHNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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